molecular formula C26H23Cl2N5O3S B570646 5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide CAS No. 1245626-05-4

5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

Cat. No. B570646
CAS RN: 1245626-05-4
M. Wt: 556.462
InChI Key: XBHQLFVDGLPBCK-UHFFFAOYSA-N
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Description

Peripherally-restricted cannabinoid receptor 1 (CB1) selective antagonists have the potential to inhibit food intake while also escaping centrally-mediated neuropsychiatric side effects. AM6545 is a novel CB1 selective neutral antagonist with low CNS penetration, exhibiting Ki values of 1.7 and 523 nM for CB1 and CB2 receptors, respectively. It reduces food intake and food-reinforced behavior, such as time spent feeding, in a dose-dependent manner, resulting in decreased body weight. AM6545 produces improvements in glucose homeostasis, fatty liver, and plasma lipid profiles in mice with diet-induced obesity. It does not affect behavior responses that are associated with activation of CB1 receptors in the brain.

properties

IUPAC Name

5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQLFVDGLPBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677329
Record name AM-6545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

CAS RN

1245626-05-4
Record name 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-6545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1245626-05-4
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Synthesis routes and methods

Procedure details

To a stirred solution of amide obtained from step E (2 g, 3.3 mmol) in pyrrolidine (40 ml), under an argon atmosphere, tetrakis(triphenylphosphine)palladium(0) (0.4 g, 0.3 mmol) was added. The reaction mixture was stirred for 5 min at room temperature, and subsequently 4-cyano-1-butyne (0.78 g, 9.9 mmol) in pyrrolidine (1.5 ml) was added over 5 minutes. The resulting mixture was heated at 80-85° C. for 10 h. The reaction was hydrolyzed with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic extract was dried over MgSO4 and the solvent was removed in vacuo. Purification by flash column chromatography on silica gel (eluant ethylacetate) gave compound 15 as a white solid (0.8 g, 43.7%)
Name
amide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide

Q & A

Q1: What is AM6545's primary mechanism of action?

A1: AM6545 acts as a neutral antagonist of CB1R, primarily in peripheral tissues [, , , , , , , , , , , , , , , ]. This means it binds to CB1R and blocks the actions of agonists, such as endocannabinoids, without activating the receptor itself.

Q2: How does AM6545's peripheral restriction impact its effects compared to centrally acting CB1R antagonists?

A2: AM6545's limited ability to cross the blood-brain barrier reduces or eliminates central nervous system side effects associated with other CB1R antagonists, such as anxiety, depression, and nausea [, , , , , , , ].

Q3: What are the downstream effects of AM6545's CB1R antagonism in the context of metabolic disorders?

A3: AM6545's peripheral CB1R antagonism has demonstrated multiple beneficial effects in preclinical models of metabolic disorders, including:

  • Increased energy expenditure and thermogenesis: AM6545 promotes brown adipose tissue (BAT) activation, leading to increased energy expenditure and potentially contributing to weight loss [, ].
  • Improved glucose homeostasis: AM6545 improves glucose tolerance and insulin sensitivity in models of obesity and diabetes [, ].
  • Reduced hepatic steatosis: AM6545 attenuates fat accumulation in the liver, protecting against fatty liver disease [].
  • Improved lipid profile: AM6545 lowers circulating triglycerides and cholesterol levels, contributing to a healthier lipid profile [, , , ].
  • Modulation of adipokine secretion: AM6545 beneficially alters the profile of adipokines, such as leptin and adiponectin, which are involved in regulating appetite and energy balance [, ].

Q4: Does AM6545 affect gut-brain satiation signaling?

A4: Research suggests that AM6545 can restore nutrient-induced release of satiation peptides like cholecystokinin (CCK) in the gut, which is suppressed in diet-induced obesity, contributing to its anorexigenic effects [, ].

Q5: How does AM6545 affect synaptic plasticity?

A5: Sub-chronic AM6545 administration enhances memory persistence and improves emotional memory in mice. This is linked to changes in hippocampal synaptic plasticity, including increased expression of BDNF and NGF neurotrophic factors, and altered expression of NMDA receptor isoforms [].

Q6: What is the molecular formula and weight of AM6545?

A6: The molecular formula of AM6545 is C23H22Cl2N6O3S, and its molecular weight is 533.46 g/mol.

Q7: Is there any spectroscopic data available for AM6545?

A7: While the provided research abstracts do not specify spectroscopic data, it is standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q8: How do structural differences between AM6545 and other CB1R antagonists, like rimonabant, relate to their pharmacological profiles?

A8: AM6545's specific chemical structure, particularly its peripherally restricted nature, distinguishes it from centrally acting CB1R antagonists like rimonabant [, , , ]. This structural difference explains the reduced central nervous system side effects observed with AM6545.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of AM6545?

A9: The provided research abstracts do not elaborate on the specific ADME profile of AM6545.

Q10: Does AM6545 show any evidence of long-lasting effects?

A10: While not directly related to AM6545, one study showed that the CB1 antagonist AM6538, structurally similar to AM6545, exhibited antagonist effects for up to four days following administration []. This suggests the possibility of long-lasting pharmacological effects for this class of compounds.

Q11: Has AM6545 been tested in preclinical models of obesity and metabolic disorders?

A11: Yes, AM6545 has been extensively studied in various animal models of obesity, diabetes, and metabolic syndrome. These studies consistently demonstrate its potential to reduce food intake, promote weight loss, improve glucose homeostasis, ameliorate dyslipidemia, and protect against fatty liver disease [, , , , , , , ].

Q12: Are there any published clinical trials investigating the efficacy and safety of AM6545 in humans?

A12: The provided research abstracts do not mention any completed or ongoing clinical trials of AM6545 in humans.

Q13: What is the safety profile of AM6545?

A13: While the provided abstracts highlight the reduced central nervous system side effects of AM6545 compared to centrally acting CB1R antagonists, detailed information regarding its comprehensive safety profile, potential toxicity, and long-term effects requires further investigation [, , , , , , , ].

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